molecular formula C10H12BrFO2 B3112252 4-Bromo-1-fluoro-2-((2-methoxyethoxy)methyl)benzene CAS No. 188723-93-5

4-Bromo-1-fluoro-2-((2-methoxyethoxy)methyl)benzene

Cat. No.: B3112252
CAS No.: 188723-93-5
M. Wt: 263.1 g/mol
InChI Key: BQDWCKDKEQOOQT-UHFFFAOYSA-N
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Description

4-Bromo-1-fluoro-2-((2-methoxyethoxy)methyl)benzene is an organic compound with the molecular formula C10H12BrFO2. It is a derivative of benzene, substituted with bromine, fluorine, and a methoxyethoxy group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-fluoro-2-((2-methoxyethoxy)methyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1-fluoro-2-nitrobenzene and 2-methoxyethanol.

    Reaction Conditions: The nitro group is reduced to an amine using a reducing agent like iron powder in the presence of hydrochloric acid. The resulting amine is then alkylated with 2-methoxyethanol under basic conditions to introduce the methoxyethoxy group.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-fluoro-2-((2-methoxyethoxy)methyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines or alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the substituent introduced, products can include various substituted benzenes.

    Oxidation Products: Quinones or carboxylic acids.

    Reduction Products: Amines or alcohols.

Scientific Research Applications

4-Bromo-1-fluoro-2-((2-methoxyethoxy)methyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-fluoro-2-((2-methoxyethoxy)methyl)benzene depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the electron-donating effect of the methoxyethoxy group. These substituents modulate the compound’s reactivity towards nucleophiles and electrophiles, enabling selective transformations.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoroanisole: Similar structure but lacks the methoxyethoxy group.

    4-Bromo-1-fluoro-2-methoxybenzene: Similar structure but lacks the ethoxy group.

    4-Bromo-1-fluoro-2-ethoxybenzene: Similar structure but lacks the methoxy group.

Uniqueness

4-Bromo-1-fluoro-2-((2-methoxyethoxy)methyl)benzene is unique due to the presence of both bromine and fluorine atoms, along with the methoxyethoxy group. This combination of substituents provides a distinct electronic environment, making it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

IUPAC Name

4-bromo-1-fluoro-2-(2-methoxyethoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO2/c1-13-4-5-14-7-8-6-9(11)2-3-10(8)12/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDWCKDKEQOOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 10 ml flask, under a nitrogen atmosphere, 2-methoxyethanol (0.125 ml, 1.60 mmol) was dissolved in N,N-dimethylformamide (2 ml). Sodium hydride (60%, 72 mg, 1.81 mmol) was added and the mixture was stirred at ambient temperature for about thirty minutes. To this reaction mixture was added 2-fluoro-5-bromobenzyl bromide (285 mg, 1.06 mmol) as a solution in N,N-dimethylformamide (2 ml). The resulting mixture was stirred at ambient temperature for two hours. The progress of the reaction was monitored by thin layer chromatography. The reaction mixture was partitioned between 1 M potassium carbonate and diethyl ether. The aqueous fraction was back extracted with diethyl ether. The organic fractions were combined, washed with brine (7×) and dried over sodium sulfate. The solvents were removed in vacuo. The title intermediate was used without further purification.
Quantity
0.125 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
72 mg
Type
reactant
Reaction Step Two
Quantity
285 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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